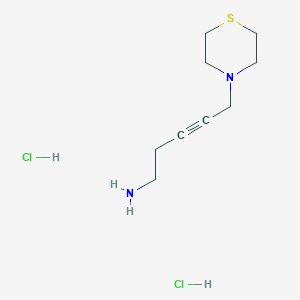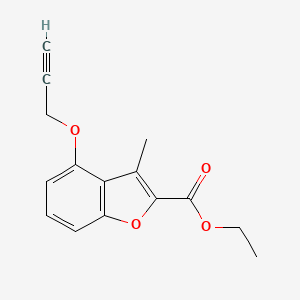
Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat ist eine organische Verbindung, die zur Benzofuran-Familie gehört. Diese Verbindung ist durch das Vorhandensein eines Benzofuranrings gekennzeichnet, einem kondensierten Ringsystem, das aus einem Benzolring und einem Furanring besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Alkylierung eines Benzofuran-Derivats mit Propargylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Propargylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Sie kann bei der Produktion von Spezialchemikalien und -materialien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Propargylgruppe kann kovalente Bindungen mit biologischen Molekülen eingehen, was zu Modifikationen ihrer Aktivität führt. Dies kann verschiedene zelluläre Signalwege und Prozesse beeinflussen und die Verbindung für die Medikamentenentwicklung und biochemische Forschung nützlich machen .
Wirkmechanismus
The mechanism of action of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with biological molecules, leading to modifications in their activity. This can affect various cellular pathways and processes, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Methyl-1-(Prop-2-yn-1-yloxy)-9H-carbazol
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(Prop-2-yn-1-yloxy)xanthen-9-on
- (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(Prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-on
Einzigartigkeit
Ethyl-3-methyl-4-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylat ist durch seinen Benzofuran-Kern und das Vorhandensein sowohl eines Ethylesters als auch einer Propargylgruppe einzigartig.
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
ethyl 3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h1,6-8H,5,9H2,2-3H3 |
InChI-Schlüssel |
BPLPREBCCNNRCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


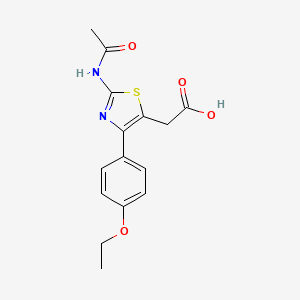
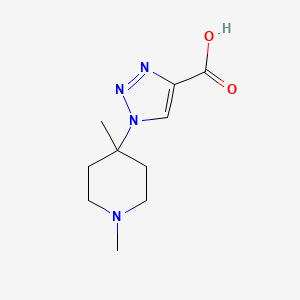
![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)
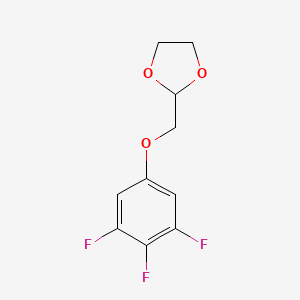
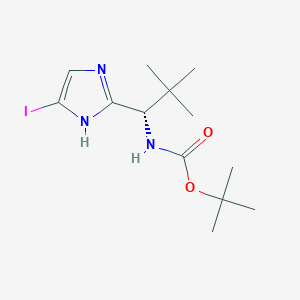
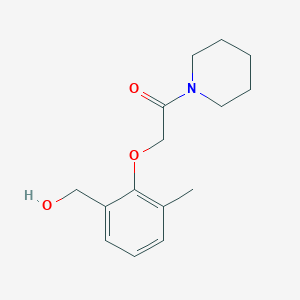
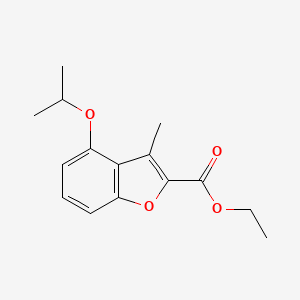
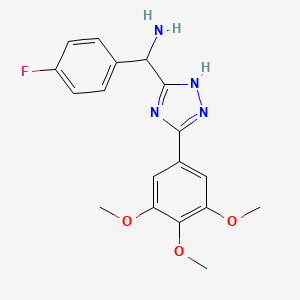
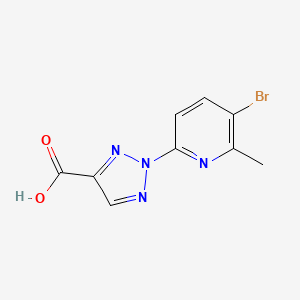
![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)
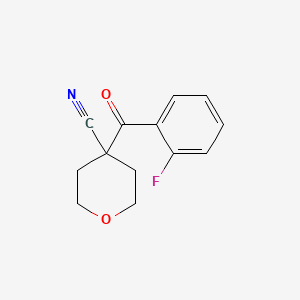
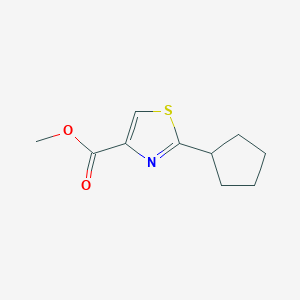
![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
